(3-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Overview
Description
“(3-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone” is a chemical compound that has been studied for its antibacterial properties . It combines sulfonamide and benzodioxane fragments in its structure .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopy techniques. A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly mentioned in the available resources .Scientific Research Applications
Electrochemical Synthesis and Properties
A study conducted by Largeron and Fleury (1998) demonstrated a two-step one-pot electrochemical synthesis process involving a benzodioxin derivative, highlighting the potential for synthesizing novel compounds with antioxidant properties using electrochemical methods. This methodology could be adapted for synthesizing and studying compounds like "(3-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone", potentially uncovering unique properties or applications in fields such as materials science or medicinal chemistry (Largeron & Fleury, 1998).
Spectral Characterization and Theoretical Studies
Research by Shahana and Yardily (2020) on thiazol and thiophene derivatives, involving spectral characterization, DFT, and docking studies, showcases the comprehensive approach to understanding the chemical and biological properties of complex organic compounds. Such studies provide valuable insights into the structural optimization, electronic properties, and potential biological activities of related compounds. This approach could be instrumental in exploring the scientific applications of "this compound" in fields like drug discovery or material science (Shahana & Yardily, 2020).
Antimicrobial and Antiviral Activities
The synthesis and evaluation of substituted benzimidazoles for their antimicrobial and antiviral activities, as investigated by Sharma et al. (2009), reveal the potential of benzophenone derivatives in developing new therapeutic agents. Although the study does not directly involve "this compound", it suggests that compounds with similar structural features could be explored for antimicrobial and antiviral properties, contributing to the search for new medications (Sharma et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
(3-aminophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYQQXGDGASFPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653777 | |
Record name | (3-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177220-28-8 | |
Record name | (3-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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